

USP30-I-1 Selectivity Profile: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	USP30-I-1	
Cat. No.:	B15583890	Get Quote

For drug development professionals and researchers investigating mitochondrial quality control, the deubiquitinating enzyme (DUB) USP30 has emerged as a promising therapeutic target. Its inhibition can enhance mitophagy, the process of clearing damaged mitochondria, which is implicated in neurodegenerative diseases such as Parkinson's. **USP30-I-1**, a covalent inhibitor featuring a cyanopyrrolidine reactive group, has demonstrated high potency. This guide provides a comparative analysis of its selectivity against other DUBs, supported by experimental data and detailed protocols.

Quantitative Selectivity Profile of USP30 Inhibitors

The selectivity of USP30 inhibitors is a critical factor in their development as therapeutic agents, as off-target inhibition can lead to unintended side effects. The data presented below is for USP30Inh-1, a compound structurally related to **USP30-I-1**, and is representative of the selectivity profile for this class of inhibitors. The screening was performed against a panel of over 40 DUB enzymes.

Table 1: Selectivity of USP30Inh-1 Against a Panel of DUBs[1][2]



DUB Target	% Inhibition at 1 μM	% Inhibition at 10 μM
USP30	Potent Inhibition	Potent Inhibition
USP6	Low	Significant
USP21	Low	Significant
USP45	Low	Significant
>37 other DUBs	Minimal	Low to Minimal

Note: "Potent Inhibition" indicates that the compound strongly inhibits the target at this concentration. Specific percentage values were not provided in the source documents, but the off-target effects at higher concentrations were highlighted.

Compounds of this class, including USP30Inh-1, -2, and -3, generally exhibit good selectivity at a concentration of 1 μ M.[1][2] However, at higher concentrations (10 μ M), a decrease in selectivity is observed, with the most significant off-target inhibition seen against USP6, USP21, and USP45.[1][2] Another potent covalent inhibitor, FT385, also showed high selectivity for USP30 at concentrations up to 200 nM, with only USP6 showing significant inhibition at higher concentrations.[3][4]

Experimental Protocols

The selectivity of USP30 inhibitors is typically determined using a combination of in vitro biochemical assays and cell-based target engagement studies.

In Vitro DUB Selectivity Profiling (DUBprofiler™)

This assay assesses the ability of a compound to inhibit the activity of a panel of purified DUB enzymes.

Principle: The assay measures the cleavage of a fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine 110 (Ub-Rho110). When the substrate is cleaved by an active DUB, rhodamine 110 is released, producing a fluorescent signal. An inhibitor will prevent this cleavage, resulting in a reduced fluorescent signal.

Methodology:[2]



- Compound Preparation: The test compound (e.g., USP30Inh-1) is serially diluted to the desired concentrations (e.g., 1 μ M and 10 μ M).
- Enzyme Incubation: A panel of purified recombinant DUB enzymes are dispensed into microplates. The test compound is added to the enzymes and incubated to allow for binding.
- Substrate Addition: The fluorogenic substrate, Ub-Rho110, is added to the enzyme-compound mixture to initiate the reaction.
- Signal Detection: The fluorescence intensity is measured over time using a plate reader.
- Data Analysis: The percentage of DUB activity remaining in the presence of the inhibitor is calculated relative to a control reaction without the inhibitor.

Cellular Target Engagement Assay (Activity-Based Protein Profiling)

This method confirms that the inhibitor engages with its intended target within a complex cellular environment.

Principle: An activity-based probe (ABP), such as a ubiquitin molecule with a reactive "warhead" (e.g., propargylamide - PA), is used to covalently label active DUBs in a cell lysate. If an inhibitor is bound to the active site of a DUB, it will block the binding of the ABP. The amount of labeled DUB can then be quantified to determine the inhibitor's target engagement and selectivity.

Methodology:

- Cell Lysis: Cells (e.g., SH-SY5Y neuroblastoma cells) are lysed to release the proteome.
- Inhibitor Incubation: The cell lysate is incubated with varying concentrations of the test inhibitor (e.g., **USP30-I-1**).
- Probe Labeling: A ubiquitin-based ABP (e.g., HA-Ub-PA) is added to the lysate. The probe will covalently bind to the active site of DUBs that are not blocked by the inhibitor.



Immunoprecipitation and Detection: The labeled DUBs are captured using an antibody
against the probe's tag (e.g., anti-HA). The captured proteins are then separated by SDSPAGE and analyzed by Western blotting or mass spectrometry to identify and quantify the
labeled DUBs. A reduction in the signal for a specific DUB in the presence of the inhibitor
indicates target engagement.

Signaling Pathway and Experimental Workflow Visualizations USP30 in the Mitophagy Pathway

USP30 acts as a negative regulator of mitophagy. It is localized to the outer mitochondrial membrane where it removes ubiquitin chains from mitochondrial proteins, thereby counteracting the activity of the E3 ligase Parkin and preventing the clearance of damaged mitochondria.



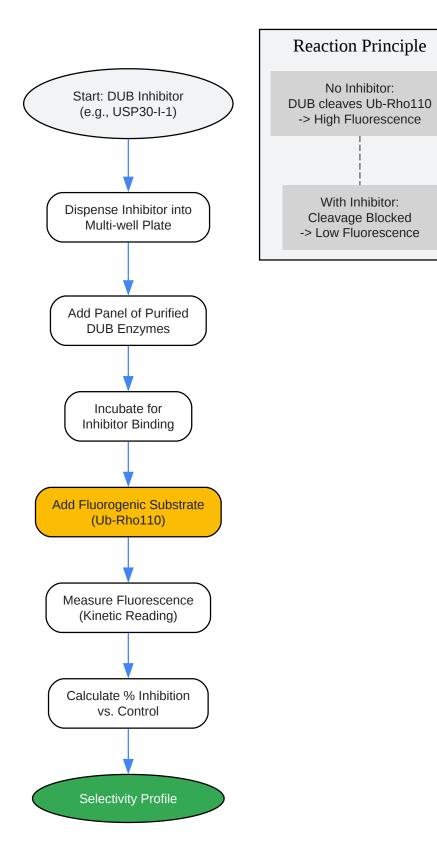
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Caption: USP30 counteracts PINK1/Parkin-mediated mitophagy, a process inhibited by **USP30-I-1**.

DUB Selectivity Profiling Workflow

The following diagram illustrates the general workflow for assessing the selectivity of a DUB inhibitor using a fluorescence-based assay.





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Caption: Workflow for determining DUB inhibitor selectivity using a fluorescence-based assay.



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